

A Technical Guide to Myristic Acid-d7: Suppliers, Purity, and Applications

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Compound of Interest

Compound Name: *Myristic acid-d7*

Cat. No.: *B12409272*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Myristic acid-d7**, a deuterated analog of myristic acid. It is intended to serve as a comprehensive resource for researchers and professionals in drug development and related scientific fields. This document covers supplier information, available purity grades, and detailed methodologies for its application as an internal standard in quantitative analyses.

Introduction to Myristic Acid-d7

Myristic acid-d7 is a stable isotope-labeled version of myristic acid, a saturated fatty acid with the chemical formula $\text{CH}_3(\text{CH}_2)_{12}\text{COOH}$. In **Myristic acid-d7**, seven hydrogen atoms on the terminal methyl and adjacent methylene groups are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of endogenous myristic acid in various biological samples.^{[1][2]} Its chemical structure is tetradecanoic-12,12,13,13,14,14,14-d7 acid.

The primary application of **Myristic acid-d7** is in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods.^[2] By adding a known amount of **Myristic acid-d7** to a sample, the naturally occurring myristic acid can be accurately quantified, compensating for variations during sample preparation and analysis.

Supplier Information and Purity Grades

A variety of chemical suppliers offer **Myristic acid-d7**, with purity grades suitable for research and analytical applications. The following table summarizes the information from prominent suppliers.

Supplier	Catalog Number	Purity Grade	Additional Information
Cayman Chemical	39859	≥99% deuterated forms (d1-d7)	Provided as a solid. Intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS. [1] [3] [4]
MedchemExpress	HY-N2041S7	99.50%	Deuterium labeled Myristic acid. For research use only. [5]
MedKoo Biosciences	125756	>98%	Intended for use as an internal standard for the quantification of myristic acid by GC- or LC-MS. [6]
Cambridge Isotope Laboratories, Inc.	-	98% (for Myristic acid-d27)	While a direct link for Myristic acid-d7 was not found, they offer other deuterated myristic acids like Myristic acid-d27. [7]

Physicochemical Properties

The table below outlines the key physicochemical properties of **Myristic acid-d7**.

Property	Value	Reference
Chemical Formula	C ₁₄ H ₂₁ D ₇ O ₂	[2][3]
Molecular Weight	235.4 g/mol	[1][2]
Appearance	Solid	[2][4]
Storage Temperature	-20°C	[4][6]

Experimental Protocols: Quantification of Myristic Acid

Myristic acid-d7 is predominantly used as an internal standard for the quantification of myristic acid in biological matrices. Below are representative protocols for sample preparation and analysis using GC-MS and LC-MS.

General Sample Preparation for Fatty Acid Analysis

- **Sample Collection:** Collect biological samples (e.g., plasma, cells, tissues) using standard protocols.
- **Internal Standard Spiking:** Add a known amount of **Myristic acid-d7** (dissolved in a suitable solvent like ethanol or chloroform) to the sample at the beginning of the extraction process.
- **Lipid Extraction:** Perform a total lipid extraction using a method such as the Folch or Bligh-Dyer procedure.
- **Saponification (for total fatty acid analysis):** To release esterified fatty acids, treat the lipid extract with a strong base (e.g., NaOH in methanol) at an elevated temperature.
- **Acidification and Fatty Acid Extraction:** Acidify the sample to protonate the fatty acids and extract them into an organic solvent (e.g., hexane or iso-octane).
- **Derivatization (for GC-MS):** Convert the fatty acids to their more volatile methyl esters (FAMES) or other derivatives (e.g., pentafluorobenzyl esters) for GC-MS analysis.

GC-MS Analysis Protocol

This protocol is a generalized procedure based on established methods for fatty acid analysis.

- Derivatization to Pentafluorobenzyl (PFB) Esters:
 - Dry the extracted fatty acids under a stream of nitrogen.
 - Add 25 μL of 1% pentafluorobenzyl bromide in acetonitrile and 25 μL of 1% diisopropylethylamine in acetonitrile.
 - Incubate at room temperature for 20 minutes.
 - Dry the sample under vacuum.
 - Reconstitute the sample in iso-octane for injection.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph: Agilent GC or equivalent.
 - Column: DB-1ms capillary column (or equivalent).
 - Injection Volume: 1 μL .
 - Inlet Temperature: 250°C.
 - Oven Temperature Program: Initial temperature of 150°C, ramp to 300°C at 10°C/min, hold for 5 minutes.
 - Mass Spectrometer: Agilent MS or equivalent, operated in negative chemical ionization (NCI) mode.
 - Selected Ion Monitoring (SIM): Monitor the $[\text{M-PFB}]^-$ ions for myristic acid and **Myristic acid-d7**.

LC-MS/MS Analysis Protocol

This protocol is a generalized procedure for the analysis of free fatty acids.

- Sample Preparation:

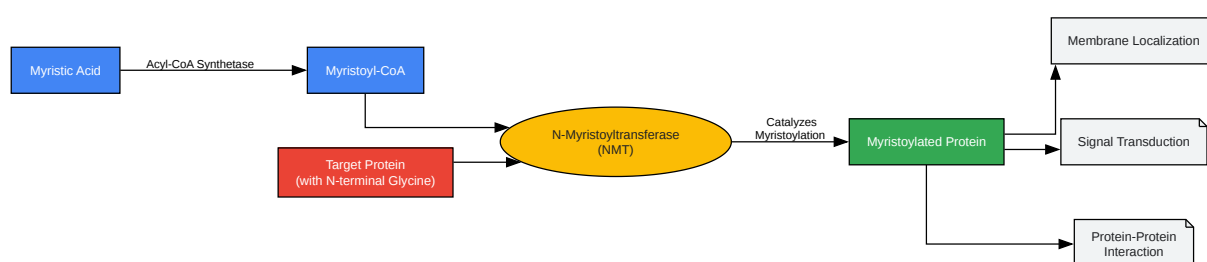
- Prepare a stock solution of **Myristic acid-d7** in an appropriate solvent (e.g., methanol).
- Spike the biological sample with the internal standard solution.
- Extract the lipids as described in section 4.1.
- Dry the extract and reconstitute in the mobile phase.
- LC-MS/MS Instrumentation and Conditions:
 - Liquid Chromatograph: Shimadzu LC or equivalent.
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.7 μ m).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (1:1, v/v).
 - Gradient: A linear gradient from 30% to 100% B over 10 minutes.
 - Flow Rate: 0.4 mL/min.
 - Mass Spectrometer: Triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
 - Multiple Reaction Monitoring (MRM): Monitor the precursor to product ion transitions for both myristic acid and **Myristic acid-d7**.

Role in N-Myristoylation and Signaling Pathways

Myristic acid is a crucial component in the post-translational modification of proteins known as N-myristoylation. This process, catalyzed by N-myristoyltransferase (NMT), involves the attachment of a myristoyl group to the N-terminal glycine of target proteins.[8] N-myristoylation plays a significant role in various cellular processes, including signal transduction, by mediating protein-membrane interactions and protein-protein interactions.[1][8]

Many proteins involved in signaling cascades, such as G-proteins and protein kinases, are myristoylated, which is essential for their proper localization and function.[8] The study of

myristoylation is critical for understanding these signaling pathways in both normal physiology and disease.

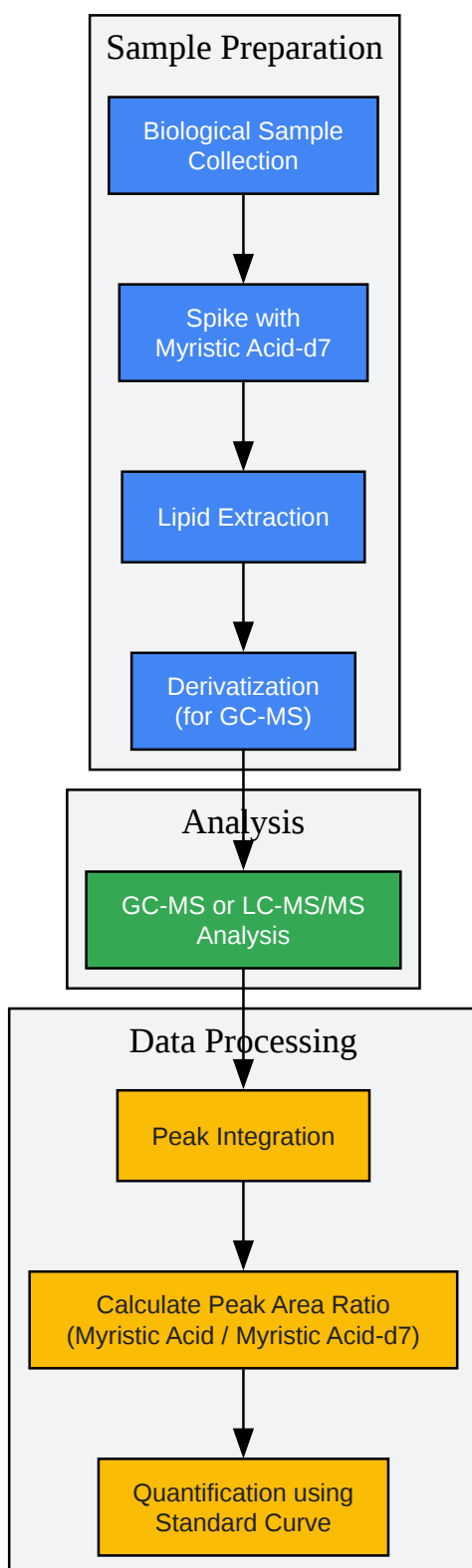


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Caption: The N-myristoylation signaling pathway.

Experimental Workflow for Myristic Acid Quantification

The following diagram illustrates a typical experimental workflow for the quantification of myristic acid in biological samples using **Myristic acid-d7** as an internal standard.



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Caption: Experimental workflow for myristic acid quantification.

Conclusion

Myristic acid-d7 is an essential tool for researchers requiring accurate quantification of myristic acid in complex biological samples. Its use as an internal standard in mass spectrometry-based methods provides high precision and accuracy. This guide has provided a comprehensive overview of the available suppliers, purity grades, and detailed experimental considerations for its use. The provided diagrams of the N-myristoylation pathway and a typical experimental workflow serve to illustrate the context and practical application of this valuable analytical standard. For specific applications, optimization of the described protocols may be necessary.

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